Piperidine pKa Modulation: 3-Fluoro Substitution vs. Unsubstituted Piperidine
The 3-fluoropiperidine motif in the target compound reduces the basicity of the piperidine nitrogen relative to unsubstituted piperidine. The predicted pKa of the conjugate acid of 3-fluoropiperidine is approximately 8.48 , representing a decrease of approximately 2–3 pKa units compared to unsubstituted piperidine (pKa ~10–11) [1]. This reduction is attributed to the strong negative inductive effect (−I) of the electronegative fluorine atom positioned at the 3-position [2]. At physiological pH (7.4), a lower pKa reduces the proportion of the protonated, positively charged species that participates in cation-π interactions with Tyr652 residues within the hERG channel pore, thereby mitigating cardiac toxicity risk [2].
| Evidence Dimension | Basicity (pKa of conjugate acid of piperidine nitrogen) |
|---|---|
| Target Compound Data | Predicted pKa ~8.48 (3-fluoropiperidine core) |
| Comparator Or Baseline | Unsubstituted piperidine: pKa ~10–11 (measured) |
| Quantified Difference | ΔpKa ≈ −2 to −3 units (~100- to 1000-fold reduction in protonated fraction at pH 7.4) |
| Conditions | Predicted pKa values (ACD/Percepta or equivalent software); physiological pH 7.4 context for hERG relevance |
Why This Matters
For procurement decisions, this pKa shift is a key design parameter: the 3-fluoro isomer offers a built-in hERG safety advantage over non-fluorinated analogs without requiring additional structural modifications.
- [1] Hall, H. K. Correlation of the Base Strengths of Amines. J. Am. Chem. Soc. 1957, 79 (20), 5441–5444. (Piperidine pKa ~11.2). View Source
- [2] US Patent US20140187585A1. 5-HT2B Receptor Antagonists. Filed 2014. Describes replacement of 3-methoxypiperidine with 3-fluoropiperidine to lower pKa and reduce hERG blockade. View Source
